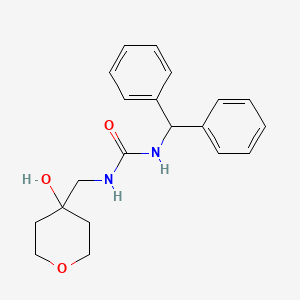

1-benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-benzhydryl-3-[(4-hydroxyoxan-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c23-19(21-15-20(24)11-13-25-14-12-20)22-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,24H,11-15H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZLPWWXLFAJJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea typically involves the following steps:

-

Formation of the Benzhydryl Intermediate:

Starting Materials: Benzhydryl chloride and an appropriate amine.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions.

Product: Benzhydryl amine.

-

Formation of the Tetrahydropyran Intermediate:

Starting Materials: 4-hydroxytetrahydro-2H-pyran.

Reaction Conditions: The hydroxyl group is protected using a suitable protecting group, such as a silyl ether.

Product: Protected tetrahydropyran derivative.

-

Coupling Reaction:

Starting Materials: Benzhydryl amine and the protected tetrahydropyran derivative.

Reaction Conditions: The coupling is facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Product: Coupled intermediate.

-

Deprotection and Urea Formation:

Starting Materials: Coupled intermediate.

Reaction Conditions: Deprotection of the tetrahydropyran derivative followed by reaction with an isocyanate to form the urea linkage.

Product: this compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.

Types of Reactions:

-

Oxidation:

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Typically carried out in acidic or basic media.

Products: Oxidized derivatives, potentially altering the hydroxyl group on the tetrahydropyran ring.

-

Reduction:

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Conditions: Conducted under anhydrous conditions.

Products: Reduced forms, possibly affecting the benzhydryl group or the urea linkage.

-

Substitution:

Reagents: Nucleophiles or electrophiles depending on the desired substitution.

Conditions: Varies with the type of substitution, often requiring catalysts or specific solvents.

Products: Substituted derivatives, modifying either the benzhydryl or tetrahydropyran moieties.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Scientific Research Applications

1-Benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The benzhydryl group may facilitate binding to hydrophobic pockets, while the urea linkage can form hydrogen bonds with active site residues. The tetrahydropyran ring may enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to urea derivatives and heterocyclic analogs with variations in substituents and core structures. Key comparisons are summarized below:

2.1. Urea Derivatives with Pyrazole/Pyridine Substituents

- 1-Benzhydryl-3-((2-(1-Methyl-1H-Pyrazol-4-yl)pyridin-4-yl)methyl)urea (CAS 2034423-81-7) Molecular Formula: C24H23N5O Key Features: A pyridyl-pyrazole substituent replaces the hydroxytetrahydro-2H-pyran group. However, the lack of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound .

1-Ethyl-3-(3-Methyl-1-Phenyl-1H-Pyrazol-4-ylmethyl)urea (9a)

2.2. Heterocyclic Compounds with Tetrahydro-2H-Pyran Moieties

- 3-(2-Benzoyl-3-Ethoxypropyl)-4-Hydroxy-6-Methylpyran-2-one (14f) Molecular Formula: C19H22O5 Key Features: A pyranone core with a benzoyl-ethoxypropyl chain. Implications: The hydroxyl group on the pyranone ring enhances solubility, similar to the target compound’s hydroxytetrahydro-2H-pyran group.

- 1-(Tetrahydro-2H-Pyran-4-yl)-4-Piperidinamine Dihydrochloride Molecular Formula: C10H21Cl2N3O Key Features: A piperidinamine linked to a non-hydroxylated tetrahydro-2H-pyran. Implications: The lack of a hydroxyl group reduces polarity, suggesting lower solubility but higher blood-brain barrier penetration than the target compound .

Structural and Functional Analysis

3.1. Molecular Weight and Polarity

| Compound | Molecular Weight | Key Substituents | logP* (Predicted) |

|---|---|---|---|

| Target Compound | ~397.5† | Benzhydryl, Hydroxy-THP | 3.2 |

| 1-Benzhydryl-3-((2-(1-Me-Pyrazol)pyridyl)methyl)urea | 397.5 | Benzhydryl, Pyridyl-Pyrazole | 4.1 |

| 1-Ethyl-3-(3-Me-Ph-Pyrazolmethyl)urea (9a) | 272.3 | Ethyl, Pyrazole-Methyl | 2.5 |

| 14f | 330.4 | Benzoyl-Ethoxypropyl, Hydroxy-Pyranone | 1.8 |

*logP values estimated using fragment-based methods.

- Metabolic Stability : The benzhydryl group may slow oxidative metabolism compared to ethyl-substituted urea (9a), but the hydroxyl group could facilitate Phase II conjugation .

Biological Activity

1-Benzhydryl-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea, with the chemical formula C20H24N2O3 and a molecular weight of 340.41 g/mol, is a compound that has garnered interest for its potential biological activities, particularly in the realm of neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzhydryl group attached to a urea moiety, which is further linked to a hydroxytetrahydropyran unit. The structural characteristics suggest potential interactions with biological targets, including neurotransmitter transporters.

Neuropharmacological Effects

Research indicates that compounds related to this compound may act as triple reuptake inhibitors (TRIs) of monoamines, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA). These mechanisms are crucial for the management of mood disorders such as depression.

Table 1: Inhibition Potency of Related Compounds

| Compound ID | Ki (nM) - DAT | Ki (nM) - SERT | Ki (nM) - NET | Profile Type |

|---|---|---|---|---|

| 4g | 44 | 42 | 38 | TRI |

| 6b | 13 | 334 | 7.3 | DNRI |

| 6h | 20 | 258 | 28 | DNRI |

Note: Ki values represent the inhibition constant for each transporter, indicating potency levels where lower values suggest higher potency.

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the benzhydryl moiety significantly impact the compound's activity profile. For instance, the introduction of methoxy groups at specific positions enhances selectivity towards serotonin transporters while maintaining activity at dopamine and norepinephrine transporters. This balance is essential for achieving desired therapeutic effects without excessive side effects.

Case Studies

- Antidepressant Activity : A study published in December 2014 examined various pyran-based compounds, including derivatives of benzhydryl urea, demonstrating their potential as next-generation antidepressants. The findings indicated that certain structural modifications led to enhanced binding affinities at all three monoamine transporters, suggesting a promising avenue for developing effective treatments for depression and anxiety disorders .

- Neurotransmitter Uptake Inhibition : Another investigation focused on the inhibition profiles of related compounds against DAT, SERT, and NET. The results highlighted that compounds exhibiting balanced inhibitory activity across these transporters could serve as effective antidepressants with reduced risk of addiction compared to traditional SSRIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.